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Pristinamycin IA -

Pristinamycin IA

Catalog Number: EVT-8082917
CAS Number:
Molecular Formula: C45H54N8O10
Molecular Weight: 867.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pristinamycin IA is a cyclodepsipeptide that is (together with pristinamycin IIA) a component of pristinamycin, an oral streptogramin antibiotic produced by Streptomyces pristinaespiralis. Pristinamycin exhibits bactericidal activity against Gram positive organisms including methicillin-resistant Staphylococcus aureus. It has a role as an antibacterial drug, an antimicrobial agent and a bacterial metabolite.
Pristinamycin IA is a natural product found in Streptomyces pristinaespiralis with data available.
A specific streptogramin group B antibiotic produced by Streptomyces graminofaciens and other bacteria.
Source and Classification

Pristinamycin IA is synthesized by Streptomyces pristinaespiralis, which is part of a larger group of soil-dwelling bacteria known for their ability to produce a variety of bioactive compounds. The biosynthetic gene cluster responsible for the production of pristinamycin IA has been extensively studied, revealing a complex arrangement of genes that facilitate its synthesis through non-ribosomal peptide synthetases and polyketide synthases .

Synthesis Analysis

The synthesis of pristinamycin IA involves a non-ribosomal peptide synthetase pathway. This process incorporates several amino acid precursors through a series of enzymatic reactions:

  1. Starting Materials: The main precursors include:
    • Amino acids: such as methionine and proline.
    • Acyl-CoA derivatives: like isobutyryl-CoA.
  2. Enzymatic Steps: The synthesis is catalyzed by hybrid enzymes that combine features of both polyketide synthases and non-ribosomal peptide synthetases. These enzymes facilitate the stepwise assembly of the antibiotic from its precursors .
  3. Gene Cluster: The biosynthetic gene cluster spans approximately 210 kilobases and includes multiple genes encoding for enzymes that contribute to the assembly of the antibiotic structure .
  4. Fermentation Conditions: Optimal conditions for fermentation typically involve specific nutrient media and controlled environmental parameters such as temperature and pH, which enhance the yield of pristinamycin IA during microbial cultivation .
Molecular Structure Analysis

Pristinamycin IA has a complex molecular structure characterized by a large macrolide ring system. Key features include:

  • Chemical Formula: C₃₃H₄₃N₃O₇
  • Molar Mass: Approximately 585.7 g/mol.
  • Structural Components: The molecule contains multiple chiral centers, an unusual dehydroproline residue, and a unique oxazole ring system, which contribute to its biological activity .

The structural elucidation has been achieved through various techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy, providing insights into its three-dimensional conformation .

Chemical Reactions Analysis

Pristinamycin IA undergoes various chemical reactions that contribute to its functionality as an antibiotic:

Mechanism of Action

The mechanism of action of pristinamycin IA primarily involves:

  • Inhibition of Protein Synthesis: Pristinamycin IA binds specifically to the peptidyl transferase center of the ribosome, effectively blocking the elongation phase of protein synthesis.
  • Synergistic Action with Pristinamycin IIA: This combination leads to a more potent inhibition compared to either compound alone, making it particularly effective against resistant strains .
  • Regulatory Pathways: The biosynthesis and activity are regulated by complex signaling pathways involving transcriptional regulators that respond to environmental cues and cellular states .
Physical and Chemical Properties Analysis

Pristinamycin IA exhibits several notable physical and chemical properties:

These properties are essential for formulating effective delivery systems for clinical applications .

Applications

Pristinamycin IA has several critical applications in medicine:

  1. Antibiotic Therapy: It is primarily used in treating infections caused by Gram-positive bacteria, particularly those resistant to beta-lactams.
  2. Combination Therapy: Its use in conjunction with other antibiotics enhances therapeutic outcomes in severe infections.
  3. Research Applications: Pristinamycin IA serves as a model compound for studying antibiotic resistance mechanisms and developing new antimicrobial agents.
Biosynthesis and Genetic Regulation of Pristinamycin IA

Genomic Organization of the Streptomyces pristinaespiralis Pristinamycin Supercluster

Structural and Functional Characterization of the Streptogramin Biosynthetic Gene Region

The pristinamycin biosynthetic machinery is encoded within a remarkable ≈210 kb genomic region in Streptomyces pristinaespiralis, representing the largest known antibiotic "supercluster" and constituting approximately 2.8% of the organism's 7,500 kb linear chromosome [2] [8]. This supercluster exhibits a unique interspersed organization, where genes responsible for pristinamycin IA (PI, a group B streptogramin) and pristinamycin II (PII, a group A streptogramin) biosynthesis are intermingled rather than forming discrete subclusters [2]. Pulsed-field gel electrophoresis and cosmid library screening identified four chromosomal regions (A, B, C, D), with regions B, C, and D harboring the essential biosynthetic genes. Region A contains the resistance gene ptr but is located outside the core biosynthetic region [2] [8]. Functional analysis confirmed that 45 genes spanning ≈120 kb are directly involved in pristinamycin biosynthesis, regulation, and self-resistance, enabling the assembly of the cyclic hexadepsipeptide structure of pristinamycin IA from seven precursor molecules: 3-hydroxypicolinic acid, L-threonine, L-aminobutyric acid, L-proline, 4-N,N-dimethylamino-L-phenylalanine (DMAPA), 4-oxo-L-pipecolic acid, and L-phenylglycine [2] [5].

Role of Non-Ribosomal Peptide Synthetases (NRPS) in Pristinamycin IA Assembly

Pristinamycin IA is synthesized by a dedicated multi-modular NRPS complex that orchestrates the activation, thiolation, modification, and condensation of its seven amino acid precursors in an assembly-line fashion [2] [5]. Each NRPS module minimally comprises an adenylation (A) domain for substrate recognition and activation, a peptidyl carrier protein (PCP) domain for thioesterification, and a condensation (C) domain for peptide bond formation. Specific modules within the PI NRPS machinery incorporate modifications:

  • Module Incorporating DMAPA: This module features an integrated N-methyltransferase domain responsible for the dimethylation of the precursor amino acid [2].
  • Epimerization Domains: Select modules contain epimerization (E) domains converting L-amino acids to their D-configuration, crucial for the cyclic depsipeptide's final conformation and bioactivity [5].
  • Cyclization Domain: A specialized domain catalyzes the final macrocyclization and release of the mature pristinamycin IA molecule [5].

Table 1: NRPS Modules and Substrate Specificity in Pristinamycin IA Biosynthesis

ModuleAmino Acid SubstrateKey Integrated DomainsFunction
13-Hydroxypicolinic Acid-Chain initiation
2L-Threonine-Chain elongation
3L-Aminobutyric Acid-Chain elongation
4L-ProlineEpimerization (E)Incorporation & epimerization to D-Pro
5L-Phenylalanine derivativeMethyltransferase (MT)Adenylation, methylation to DMAPA
64-Oxo-L-Pipecolic Acid-Chain elongation
7L-PhenylglycineCondensation/CyclizationChain elongation & macrocyclization release

Cryptic Secondary Metabolite Clusters within the Pristinamycin Supercluster

Embedded within the ≈210 kb supercluster is a cryptic ≈40 kb type II polyketide synthase (PKS) gene cluster, predicted to direct the biosynthesis of an uncharacterized glycosylated aromatic polyketide [2]. Gene inactivation studies confirmed that this cryptic cluster has no detectable influence on pristinamycin production or yield, indicating functional independence [2]. The presence of this silent cluster interspersed with the pristinamycin genes suggests a complex evolutionary history of gene acquisition and rearrangement, potentially contributing to the unique "supercluster" architecture. The biological role of the encoded polyketide and the conditions triggering its expression remain unknown [2].

Enzymatic Pathways for Depsipeptide Cyclization and Post-Translational Modifications

Substrate Specificity of Amino Acid Adenylation Domains

The adenylation (A) domains within the PI NRPS exhibit stringent substrate selectivity, dictating the specific incorporation of the seven precursor molecules into the growing peptide chain. Biochemical characterization, often inferred from sequence homology and gene knockout studies, reveals that these A domains recognize the side chains, stereochemistry, and chemical properties of their cognate amino acids [2] [5]. For instance, the A domain loading 4-oxo-L-pipecolic acid specifically recognizes the piperidine carboxylic acid structure, while the domain incorporating L-phenylglycine distinguishes its aromatic side chain. This precise recognition is fundamental to ensuring the fidelity of pristinamycin IA assembly. Mutations within critical substrate-binding residues of these A domains can lead to the incorporation of alternative amino acids or abrogate synthesis [5].

Methyltransferase Activity in 4-N,N-Dimethylamino-L-Phenylalanine Incorporation

A critical post-translational modification during pristinamycin IA biosynthesis is the introduction of the dimethylamino group onto the phenylalanine precursor to form 4-N,N-dimethylamino-L-phenylalanine (DMAPA). This transformation is catalyzed by an S-adenosylmethionine (SAM)-dependent methyltransferase (MT) domain embedded within the NRPS module responsible for activating and incorporating phenylalanine [2]. The samS gene, located at the boundary of the supercluster, encodes SAM synthetase and provides the methyl donor SAM essential for this reaction [2]. The MT domain performs two consecutive methyl transfers onto the amino group of phenylalanine tethered to the adjacent PCP domain. Deletion of samS specifically abolishes PI production (where DMAPA is the major component) but does not affect PII biosynthesis, highlighting the pathway-specific requirement for this methylation step [2].

Transcriptional Regulation of Pristinamycin IA Production

Role of Pathway-Specific Regulators in Cluster Activation

Pristinamycin IA biosynthesis is governed by a sophisticated hierarchical regulatory cascade responding to quorum-sensing signals and involving multiple transcriptional regulators:

  • γ-Butyrolactone (GBL) Receptors (SpbR, PapR3, PapR5): These TetR-family regulators function as "true" GBL receptors. Electrophoretic mobility shift assays (EMSAs) confirmed they bind synthetic 1,4-butyrolactone but not pristinamycin itself. They act as repressors; binding of an endogenous GBL-like signal molecule (biosynthesis involving cytochrome P450 SnbU [7]) triggers their dissociation from target promoters [3] [7].
  • AtrA-p (SSDG_00466): This TetR-family activator directly binds to conserved motifs (5'-GGAAT-N5-ATTCC-3') upstream of key regulatory genes spbR (GBLR) and papR5 (GBLR/repressor). Deletion of atrA-p causes delayed and reduced pristinamycin production by downregulating spbR and papR5 transcription, establishing it as a crucial early activator [1] [6].
  • PapR1, PapR2, PapR4, PapR6: These pathway-specific regulators form a cascade downstream of the GBL receptors. PapR6, an atypical response regulator, specifically activates PII biosynthesis genes [1]. PapR2 is essential for expression of both PI and PII structural genes [7].
  • Pleiotropic Effects: Some regulators, like the orphan histidine kinase SSDG_02492 identified via transposon mutagenesis, also influence production, indicating cross-talk with global signaling networks [1] [6].

Table 2: Key Transcriptional Regulators of Pristinamycin Biosynthesis

RegulatorType/FunctionTarget Genes/EffectsImpact on PI Production
AtrA-pTetR-family transcriptional activatorDirectly activates spbR and papR5 promotersEssential for timely onset & level
SpbRγ-Butyrolactone Receptor (GBLR)Represses; dissociates upon GBL bindingGatekeeper for cascade initiation
PapR5TetR-family repressor / GBLRRepresses; dissociates upon GBL bindingPart of GBL-sensing system
PapR3γ-Butyrolactone Receptor (GBLR)Represses; dissociates upon GBL bindingPart of GBL-sensing system
PapR6Atypical response regulatorDirectly activates PII biosynthetic genes (sna)Indirect (via PII synergy)
PapR2Transcriptional activatorEssential for PI & PII structural gene expressionEssential
SnbUCytochrome P450 (Effector Synthesis)Involved in biosynthesis of GBLR ligandNegative regulator (inactivation ↑ PI)

Cross-Talk between Primary Metabolism and Antibiotic Biosynthesis

Integration of pristinamycin IA production with the primary metabolic state of the cell occurs at multiple levels:

  • Nutrient Sensing and Precursor Supply: Genes encoding enzymes of central metabolic pathways flank the supercluster boundaries. Notably, genes immediately downstream of samS encode enzymes involved in purine synthesis (adenosine kinase) and the folate pathway (methionine synthase, methylenetetrahydrofolate reductase, S-adenosyl-L-homocysteine hydrolase) [2]. The folate pathway generates one-carbon units essential for biosynthetic methylation (e.g., DMAPA formation), while purine nucleotides are required for signal transduction (e.g., GTP for G-protein signaling). This physical genomic linkage suggests coregulation or shared transcriptional machinery between primary metabolism genes and the antibiotic cluster.
  • Regulatory Protein Interactions: Pleiotropic regulators like Spy1, a serine/threonine protein kinase identified in high-yielding strains, exert differential effects. Inactivation of spy1 increases PI production while decreasing PII, indicating its role in balancing precursor flux or regulatory signals between the two pathways in response to cellular energy/status [9].
  • Carbon/Nitrogen Metabolite Regulation: While not explicitly detailed in the provided sources for S. pristinaespiralis, conserved mechanisms in streptomycetes involve global regulators (e.g., GlnR for nitrogen, DasR for N-acetylglucosamine/carbon) often exert indirect control over antibiotic clusters. The presence of putative regulator-binding motifs upstream of the pristinamycin supercluster suggests similar integration likely exists [1] [6].

Properties

Product Name

Pristinamycin IA

IUPAC Name

N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide

Molecular Formula

C45H54N8O10

Molecular Weight

867.0 g/mol

InChI

InChI=1S/C45H54N8O10/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56)/t26-,31-,32+,33+,34+,36+,37+/m1/s1

InChI Key

YGXCETJZBDTKRY-DZCVGBHJSA-N

SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C

Isomeric SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C

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